REACTION_CXSMILES
|
[Li]CCCC.C(NC(C)C)(C)C.[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([F:20])[CH:19]=1.[CH:21](=[O:23])[CH3:22]>C1COCC1>[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([F:20])[C:19]=1[CH:21]([OH:23])[CH3:22]
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Name
|
|
Quantity
|
19.6 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
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Name
|
|
Quantity
|
4.84 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
87 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.95 mL
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Control Type
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UNSPECIFIED
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Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
recoiled to −78° C
|
Type
|
WAIT
|
Details
|
After 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 30 min at −78° C.
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
for another 30 min at 0° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with saturated NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc two times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified via Biotage (SNAP50, 0-30% AcOEt/heptane, v/v)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=C(C1C(C)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.869 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |